![molecular formula C13H9Cl2FN2O B15059252 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves the coupling of 2,4-dichloro-5-fluoropyrimidine with appropriate substituents. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with mono-BOCylated meta-diaminobenzene under classical conditions . The reaction conditions often include the use of catalysts such as palladium (II) acetate and triphenylphosphine in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
科学的研究の応用
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: A simpler pyrimidine derivative with similar substitution patterns.
Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of substituents can enhance its pharmacological activities and make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C13H9Cl2FN2O |
|---|---|
分子量 |
299.12 g/mol |
IUPAC名 |
2,4-dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H9Cl2FN2O/c14-12-10-6-19-5-9(11(10)17-13(15)18-12)7-1-3-8(16)4-2-7/h1-4,9H,5-6H2 |
InChIキー |
AQONFDQPFZLULI-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(CO1)C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


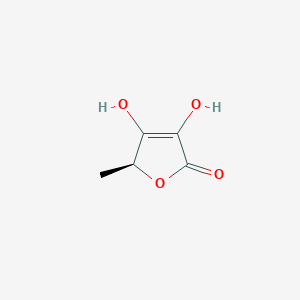
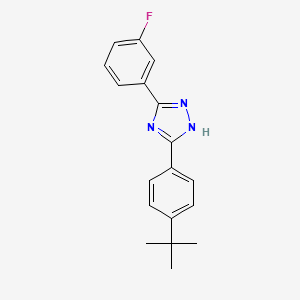


![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)


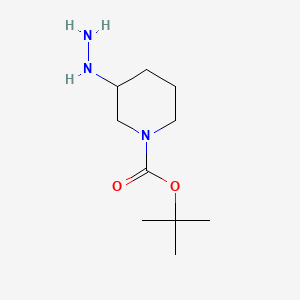


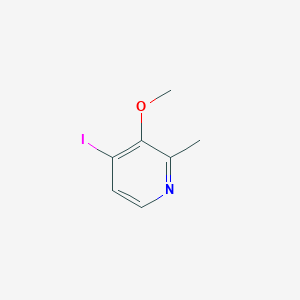
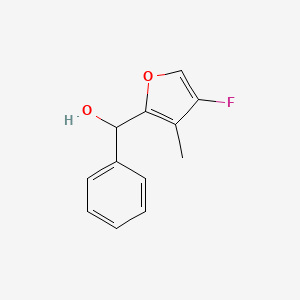
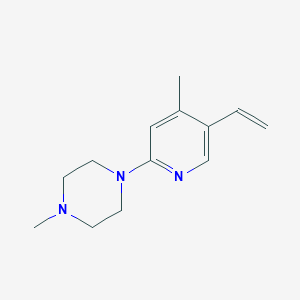
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
